7-Bromo-2-chloro-6-methoxybenzo[d]thiazole
Overview
Description
7-Bromo-2-chloro-6-methoxybenzo[d]thiazole: is a heterocyclic compound with the molecular formula C8H5BrClNOS and a molecular weight of 278.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzothiazole ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole typically involves the bromination of 2-chloro-6-methoxybenzothiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, such as controlled temperatures and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidized forms of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring.
Scientific Research Applications
Chemistry: 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives can be employed in the production of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole is largely dependent on its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-Chloro-6-methoxybenzothiazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.
7-Bromo-2-chlorobenzothiazole: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
6-Methoxybenzothiazole: Lacks both bromine and chlorine substituents, resulting in different chemical and biological properties.
Uniqueness: 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole is unique due to the presence of all three functional groups (bromine, chlorine, and methoxy) on the benzothiazole ring. This combination of substituents provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-bromo-2-chloro-6-methoxy-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNOS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDBYQQQJMRNSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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